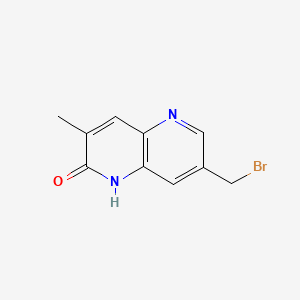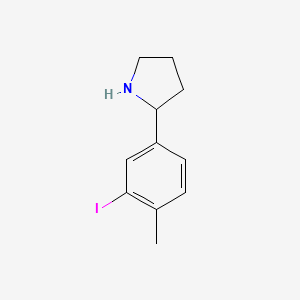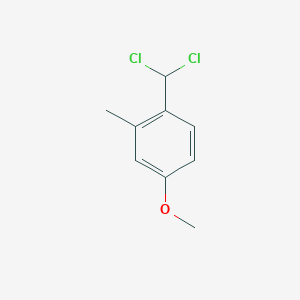
1-(Dichloromethyl)-4-methoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloromethyl)-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H11Cl2O It is a derivative of benzene, featuring a dichloromethyl group, a methoxy group, and a methyl group attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-(Dichloromethyl)-4-methoxy-2-methylbenzene can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-2-methylbenzyl alcohol using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired dichloromethyl compound.
Industrial production methods may involve the use of more efficient catalytic processes to enhance yield and purity. For instance, the use of iron-containing catalysts like ferrocene or tris(acetylacetonato)iron(III) has been reported to facilitate the dichloromethylation process .
Analyse Des Réactions Chimiques
1-(Dichloromethyl)-4-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces methyl derivatives .
Applications De Recherche Scientifique
1-(Dichloromethyl)-4-methoxy-2-methylbenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of certain diseases, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-(Dichloromethyl)-4-methoxy-2-methylbenzene exerts its effects depends on its specific application. In chemical reactions, the dichloromethyl group acts as an electrophile, facilitating nucleophilic substitution and other reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
1-(Dichloromethyl)-4-methoxy-2-methylbenzene can be compared to other similar compounds, such as:
Dichloromethane: A simple dichloromethyl compound widely used as a solvent.
Dichloromethyl methyl ether: Another dichloromethyl compound used in formylation reactions.
4-Methoxy-2-methylbenzyl alcohol: The precursor in the synthesis of this compound.
Propriétés
Formule moléculaire |
C9H10Cl2O |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
1-(dichloromethyl)-4-methoxy-2-methylbenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5,9H,1-2H3 |
Clé InChI |
TWWPLQDTLJQUTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


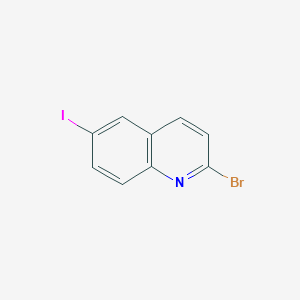
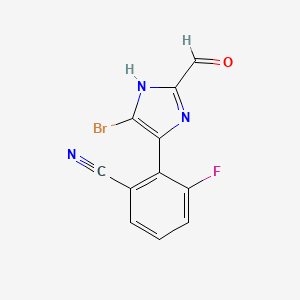

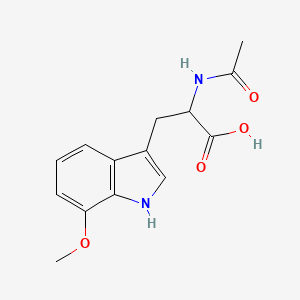
![Methyl (S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide](/img/structure/B13690349.png)
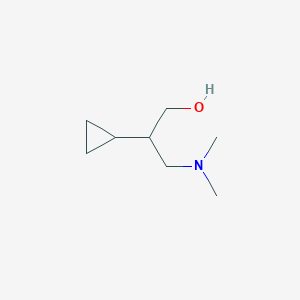
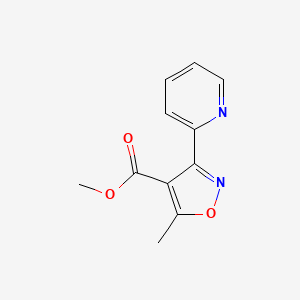
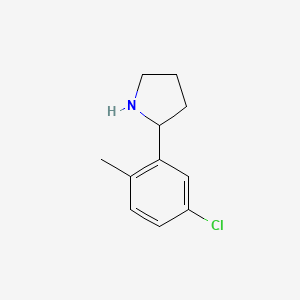
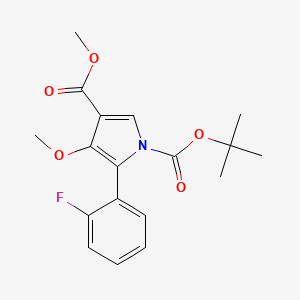

![2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid](/img/structure/B13690385.png)
